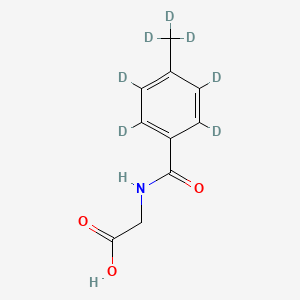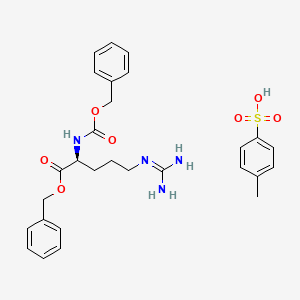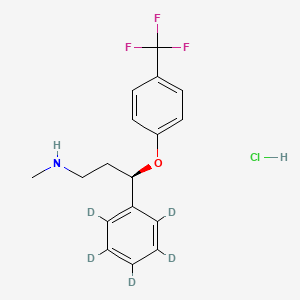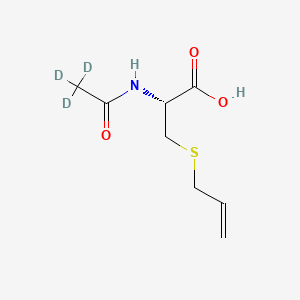
2,2,2-Trichloroethanol-13C2,D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethanol-13C2,D2 is a stable isotope-labeled compound, where two carbon atoms are replaced with carbon-13 isotopes and two hydrogen atoms are replaced with deuterium. This compound is a derivative of 2,2,2-Trichloroethanol, which is known for its applications in various fields such as organic synthesis, environmental studies, and clinical diagnostics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethanol-13C2,D2 typically involves the chlorination of ethanol-13C2,D2. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feed of ethanol-13C2,D2 and chlorine gas into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,2,2-Trichloroethanol-13C2,D2 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2,2,2-Trichloroethane using reducing agents such as zinc in the presence of hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2,2,2-Trichloroethanol.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of this compound.
Substitution: Hydroxide ions in aqueous solution are used for nucleophilic substitution reactions.
Major Products
Reduction: 2,2,2-Trichloroethane.
Substitution: 2,2,2-Trichloroethanol.
科学研究应用
2,2,2-Trichloroethanol-13C2,D2 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of trichloroethanol in biological systems.
Medicine: It is used in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.
作用机制
2,2,2-Trichloroethanol-13C2,D2 exerts its effects through various molecular targets and pathways:
Sodium Channels: It modulates tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability and analgesic effects.
Metabolic Pathways: The compound is metabolized in vivo to trichloroacetic acid and other metabolites, which are involved in various biochemical pathways.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethanol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Trichloroethane: A related compound with similar chemical properties but different applications.
Trichloroacetic Acid: A metabolite of 2,2,2-Trichloroethanol with distinct chemical properties and applications.
Uniqueness
2,2,2-Trichloroethanol-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies in metabolic research and environmental analysis. The presence of carbon-13 and deuterium isotopes provides distinct advantages in NMR spectroscopy and other analytical techniques.
属性
IUPAC Name |
2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDGTGXUYRARH-HDZHEIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([13C](Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














